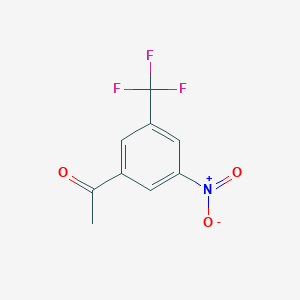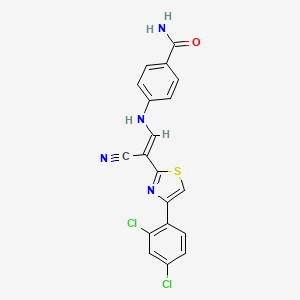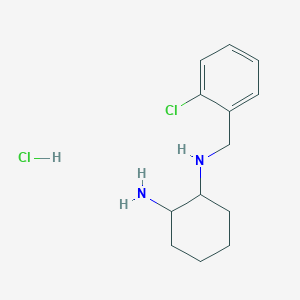
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride, also known as Cisplatin, is a platinum-containing chemotherapy drug used to treat various types of cancer such as testicular, ovarian, bladder, and lung cancer. It was first introduced in the 1970s and has since become a widely used drug in cancer treatment.
Wirkmechanismus
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride works by binding to the DNA in cancer cells and preventing them from replicating. This leads to the death of cancer cells and the reduction of tumor size. N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is also known to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a number of biochemical and physiological effects on the body. It can cause damage to the kidneys and the nervous system, as well as hearing loss and nausea. In addition, N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride can cause DNA damage in healthy cells, which can lead to the development of secondary cancers.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying cancer biology. However, N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride also has a number of limitations. It can be toxic to healthy cells, which can make it difficult to use in certain types of experiments. In addition, N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride. One area of research is the development of new formulations of the drug that are less toxic to healthy cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride treatment. Finally, there is ongoing research into the use of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride in combination with other drugs to improve its effectiveness in treating cancer.
Synthesemethoden
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is synthesized through a reaction between cis-diamminedichloroplatinum(II) and 2-chlorobenzylamine in hydrochloric acid. The reaction results in the formation of a pale yellow powder, which is then purified through recrystallization. The synthesis of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has been extensively studied for its effectiveness in treating various types of cancer. It has been shown to be particularly effective in the treatment of testicular, ovarian, bladder, and lung cancer. In addition to its use in cancer treatment, N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride has also been studied for its potential use in other medical applications, such as the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-N-[(2-chlorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-2,5-6,12-13,16H,3-4,7-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOZOKDQCKKDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)
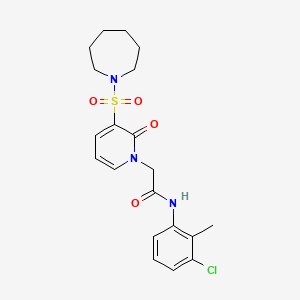


![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
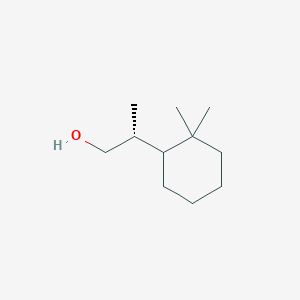
![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
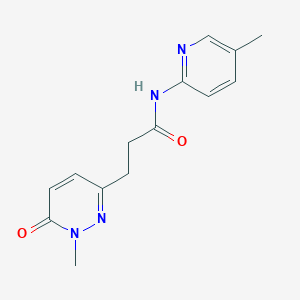
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
